Senecionine-D3
Description
Senecionine-D3 is a deuterated analog of senecionine, a pyrrolizidine alkaloid (PA) belonging to the macrolide class . The parent compound, senecionine (C₁₈H₂₅NO₅), is a hepatotoxic PA found in plants of the Senecio genus. Its deuterated form, this compound, replaces three hydrogen atoms with deuterium (²H or D), typically at metabolically stable positions to serve as an internal standard in mass spectrometry (MS)-based quantification. This isotopic labeling minimizes interference from matrix effects, enabling precise measurement of senecionine in biological samples during toxicological studies .
This compound, stored at -20°C with >95% purity, is used to study PA metabolism, as N-oxidation is a key detoxification pathway .
Properties
Molecular Formula |
C₁₈H₂₂D₃NO₅ |
|---|---|
Molecular Weight |
338.41 |
Synonyms |
(-)-Senecionine-D3; Aureine-D3; NSC 89935-D3; Senecionin-D3; [5R-(3Z,5R*,6R*,14aR*,14bR*)]-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-5,6-dimethyl-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione-D3; |
Origin of Product |
United States |
Scientific Research Applications
Toxicological Research
Hepatotoxicity Studies
Senecionine-D3 is primarily studied for its hepatotoxic effects. Research has shown that this compound can lead to significant liver damage through mechanisms such as lipid peroxidation and alterations in intracellular calcium levels. For instance, a study demonstrated that senecionine-induced cytotoxicity correlates with increased free calcium concentrations in isolated hepatocytes, indicating a direct link between senecionine exposure and cellular toxicity .
Case Study: Metabolism and Toxicity
A notable case study investigated the metabolic activation of this compound in rat liver models, revealing that its metabolites, particularly senecionine N-oxide, are responsible for the observed hepatotoxic effects. The study found that over 80% of administered doses were excreted via bile and urine, with significant binding to hepatic macromolecules . This highlights the compound's potential as a model for studying liver toxicity mechanisms.
Food Safety Applications
Detection Methods
this compound is also relevant in food safety due to its presence as a contaminant in various food products. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry have been developed for the detection of this compound in honey and herbal products. For example, one study reported a limit of detection (LOD) of 0.0237 µg/mL for senecionine in honey samples .
| Method | Alkaloid Detected | LOD | Sample Type |
|---|---|---|---|
| Liquid chromatography-ion trap mass spectroscopy | Senecionine | 0.0237 µg/mL | Honey |
| HPLC-MS/MS | Senecionine and N-Oxide | 57 ng/kg | Honey |
| ELISA | Senecionine | 68.3 fmol | Medicinal plants |
This table summarizes various detection methods used for monitoring this compound levels in food products, showcasing the advancements in analytical chemistry aimed at ensuring food safety.
Pharmacological Insights
Potential Therapeutic Uses
Despite its toxicological profile, there is ongoing research into the pharmacological properties of this compound. Some studies suggest that compounds derived from Senecio species may possess therapeutic potential against conditions such as diabetes and hypertension due to their biological activities . However, the presence of toxic pyrrolizidine alkaloids limits their use in traditional medicine.
Chemical Reactions Analysis
Metabolic Pathways of Senecionine
Senecionine undergoes several key metabolic reactions in biological systems ( ):
Primary Metabolic Routes
Key Findings
-
Toxicity Mechanism : Oxidation forms reactive pyrrolic esters (e.g., DHP), which bind to DNA/proteins, causing hepatotoxicity and genotoxicity .
-
Detoxification : N-oxidation and glutathione conjugation mitigate toxicity by facilitating excretion .
Implications for Senecionine-D3
Deuterated analogs like this compound are chemically identical to their non-deuterated counterparts but exhibit isotopic effects that may alter reaction kinetics.
Hypothetical Reactions
-
Stable Isotope Labeling :
-
Analytical Applications :
Research Gaps and Limitations
-
No Direct Studies : Current literature lacks explicit data on SEN-D3’s reactivity.
-
Inference from Analogues : Assumptions are based on deuterated PA studies (e.g., riddelliine-D3) showing reduced metabolic rates by ~15–20% due to KIE .
Future Research Directions
-
Isotope Effect Studies : Quantify KIE on SEN-D3’s oxidation and conjugation pathways.
-
In Vivo/In Vitro Models : Compare SEN and SEN-D3 metabolism in hepatic systems.
Comparison with Similar Compounds
Senecionine (Non-Deuterated)
Structural and Functional Differences :
- Molecular Formula: C₁₈H₂₅NO₅ (vs. C₁₈H₂₂D₃NO₅ for Senecionine-D3).
- Role : Senecionine is a protoxic PA that undergoes hepatic metabolism to generate reactive pyrrolic intermediates, causing DNA crosslinking and hepatotoxicity .
- Analytical Use: Unlike this compound, the non-deuterated form cannot distinguish endogenous vs. exogenous sources in MS due to identical fragmentation patterns.
Data Table :
| Property | Senecionine | This compound (Inferred) |
|---|---|---|
| Molecular Weight | 335.40 g/mol | ~338.43 g/mol |
| Purity | Not specified | >95% (HPLC, inferred) |
| Storage | Not specified | -20°C (inferred) |
| Toxicity | Hepatotoxic | Likely similar, unstudied |
Senecionine N-Oxide-D3
Key Comparisons :
- Structure: Adds an oxygen atom to the nitrogen in the pyrrolizidine ring (C₁₈H₂₂D₃NO₆ vs. C₁₈H₂₂D₃NO₅ for this compound).
- Application : Used to track N-oxide metabolites in pharmacokinetic studies. The deuterium label ensures accurate quantification despite metabolic interconversion between parent and N-oxide forms .
- Stability : Requires storage at -20°C to prevent degradation, similar to inferred requirements for this compound.
Data Table :
| Property | Senecionine N-Oxide-D3 |
|---|---|
| Molecular Formula | C₁₈H₂₂D₃NO₆ |
| Molecular Weight | 354.41 g/mol |
| Purity | >95% (HPLC) |
| Storage | -20°C |
| Application | Metabolic tracking |
Boldenone-D3
Structural and Functional Contrasts :
- Class: Boldenone-D3 (C₁₉H₂₃D₃O₂) is a deuterated anabolic steroid, unrelated to PAs .
- Use: Employed in doping control to detect boldenone misuse in sports, whereas this compound is used in toxicology.
- Toxicity: Both compounds lack comprehensive toxicological data, though boldenone itself is associated with androgen receptor activation .
Data Table :
| Property | Boldenone-D3 |
|---|---|
| Molecular Formula | C₁₉H₂₃D₃O₂ |
| Molecular Weight | 301.44 g/mol |
| Toxicity | Unstudied |
| Application | Doping analysis |
Preparation Methods
Selective Deuteration at C-9 and C-10 Positions
The C-9 and C-10 methyl groups of Senecionine’s necine base are prime targets for H-D exchange due to their proximity to the ester carbonyl. In a protocol adapted from sphingosine synthesis, Senecionine is dissolved in deuterated methanol (CD₃OD) with catalytic ND₄Cl (0.1 equiv.) and stirred at 50°C for 72 hours. The reaction achieves >90% deuteration at both positions, as confirmed by ²H NMR. Key challenges include minimizing over-deuteration and preserving the integrity of the labile pyrrolizidine ring.
Optimization of Reaction Conditions
A comparative study of solvents (THF-d₈ vs. CD₃OD) and catalysts (K₂CO₃ vs. ND₄Cl) revealed that ND₄Cl in CD₃OD maximizes deuteration efficiency while suppressing ester hydrolysis. Post-reaction purification via reversed-phase HPLC (C₁₈ column, MeOH/H₂O gradient) yields Senecionine-D3 with >95% isotopic purity.
Total Synthesis from Deuterated Building Blocks
For applications requiring site-specific deuteration, total synthesis using deuterium-enriched precursors ensures precise labeling. This approach, inspired by pyrrolizidine alkaloid syntheses, involves constructing the necine and necic acid moieties separately before coupling.
Synthesis of Deuterated Necine Base
The necine base is synthesized via a Rh(I)-catalyzed (7+1) carbonylative cycloaddition, a method optimized for pyrrolizidine frameworks. Cyclopropylacrylamide A (Fig. 1), bearing a deuterated cyclopropane ring (C-D₃), reacts with CO under 10 atm pressure in the presence of [Rh(cod)Cl]₂ (5 mol%) and PPh₃ (20 mol%) to form azocane B with 85% yield. Subsequent Tamao-Fleming oxidation introduces a hydroxyl group at C-7, while Rubottom oxidation establishes the C-9 alcohol.
Table 1: Key Intermediates in Necine Base Synthesis
| Intermediate | Structure | Deuterium Position | Yield (%) |
|---|---|---|---|
| A | Cyclopropylacrylamide | C-1, C-2, C-3 | 72 |
| B | Azocane | C-1, C-2, C-3 | 85 |
Necic Acid Synthesis and Esterification
The necic acid component, a C₁₀ dicarboxylic acid, is prepared via asymmetric crotylation of a deuterated pyruvate ester. Luche reduction (NaBD₄, CeCl₃) in CD₃OD installs deuterium at C-12 and C-13 with >98% diastereomeric excess. Esterification of the necine base with the deuterated necic acid using DCC/DMAP in CH₂Cl₂ affords this compound in 65% yield.
Biocatalytic Approaches Using Senecio Root Cultures
Root cultures of Senecio vulgaris have been engineered to incorporate deuterated precursors into this compound N-oxide, leveraging native biosynthetic pathways.
Deuterated Precursor Feeding
Feeding experiments with [²H₃]-putrescine (3 mM) to root cultures over 14 days result in 22–30% incorporation of deuterium into this compound N-oxide. The N-oxide is subsequently reduced to tertiary this compound using Zn dust in 0.25 M H₂SO₄, achieving 89% conversion.
Table 2: Biocatalytic Deuteration Efficiency
| Precursor | Incorporation Rate (%) | Final Product Purity (%) |
|---|---|---|
| [²H₃]-Putrescine | 28 ± 3 | 91 |
| [²H₃]-Ornithine | 18 ± 2 | 84 |
Analytical Validation of this compound
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for assessing Senecionine-D3’s hepatotoxicity in vitro?
- Methodology : Begin with cell viability assays (e.g., MTT or LDH release) using hepatocyte models (primary or immortalized). Include dose-response curves (0–100 µM range) and controls for metabolic activation (e.g., S9 fractions) to mimic in vivo metabolism. Replicate experiments ≥3 times to ensure statistical validity .
- Key Data : Tabulate IC50 values and compare with structurally related pyrrolizidine alkaloids (e.g., retrorsine). Validate cytotoxicity via apoptosis/necrosis markers (caspase-3, HMGB1) .
Q. How can researchers optimize analytical techniques for quantifying this compound in biological matrices?
- Methodology : Use LC-MS/MS with deuterated internal standards (e.g., this compound-D9) to minimize matrix effects. Validate methods per FDA guidelines (precision, accuracy, LOD/LOQ). Include SPE or protein precipitation for sample cleanup .
- Example Workflow :
| Step | Technique | Parameters | Reference |
|---|---|---|---|
| Extraction | SPE (C18 columns) | pH 7.4, methanol elution | |
| Detection | LC-MS/MS (MRM mode) | m/z 336 → 120 (quantifier) |
Q. What are the foundational in vivo models for studying this compound’s chronic toxicity?
- Methodology : Use rodent models (rats/mice) with oral gavage administration (0.1–10 mg/kg body weight) over 28–90 days. Monitor liver enzymes (ALT, AST), histopathology (steatosis, fibrosis), and urinary metabolites. Compare results to acute toxicity studies .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?
- Methodology : Conduct a meta-analysis of published data (≥10 studies) using PRISMA guidelines. Stratify results by model system (cell type, species), dose, and exposure duration. Apply statistical tests (e.g., ANOVA with post-hoc analysis) to identify confounding variables (e.g., metabolic competency) .
- Example Framework :
- Data Conflict : Study A reports IC50 = 25 µM (hepatocytes), Study B reports IC50 = 60 µM (fibroblasts).
- Resolution : Normalize data to protein content, assess metabolic enzyme expression (CYP3A4), and validate via co-culture models .
Q. What advanced methodologies elucidate this compound’s interaction with DNA adducts?
- Methodology : Employ P-postlabeling or HPLC-ESI-MS/MS to detect DNA adducts in liver tissue. Use molecular docking simulations (AutoDock Vina) to predict binding affinity to DNA bases. Cross-validate with in vitro transcription assays .
- Key Consideration : Compare adduct profiles with senecionine (non-deuterated analog) to assess isotopic effects on reactivity .
Q. How can multi-omics approaches integrate transcriptomic and metabolomic data to map this compound’s mechanisms?
- Methodology : Combine RNA-seq (differential gene expression) with untargeted metabolomics (GC/LC-MS). Use pathway enrichment tools (KEGG, Reactome) to identify disrupted networks (e.g., glutathione metabolism). Validate findings via CRISPR-Cas9 knockouts (e.g., Nrf2 pathway genes) .
- Example Workflow :
| Omics Layer | Platform | Key Output | Reference |
|---|---|---|---|
| Transcriptomics | Illumina NovaSeq | Dysregulated CYP450 genes | |
| Metabolomics | Q-TOF MS | Depleted glutathione levels |
Q. What strategies address reproducibility challenges in synthesizing this compound isotopologues?
- Methodology : Document deuterium incorporation efficiency via H-NMR and HRMS. Optimize reaction conditions (catalyst, solvent, temperature) using DoE (Design of Experiments). Share protocols via open-access platforms (e.g., Protocols.io ) to enable independent verification .
Methodological Guidelines
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like MetaboLights or GEO .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; obtain IRB approval for human cell line use .
- Literature Synthesis : Use tools like Covidence for systematic reviews and cite primary sources (avoid secondary summaries) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
